2-Amino-3-sulfanylnaphthalene-1,4-dione
Overview
Description
2-Amino-3-sulfanylnaphthalene-1,4-dione is an organic compound with the molecular formula C₁₀H₇NO₂S. It is a derivative of naphthoquinone, characterized by the presence of an amino group at the 2-position and a sulfanyl group at the 3-position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-sulfanylnaphthalene-1,4-dione typically involves the reaction of 2-amino-1,4-naphthoquinone with thiol-containing reagents. One common method is the nucleophilic substitution reaction where 2-amino-1,4-naphthoquinone reacts with thiourea under acidic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification of the product is achieved through crystallization or chromatography techniques to obtain high-purity material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-sulfanylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2-Amino-3-sulfanylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological redox processes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-sulfanylnaphthalene-1,4-dione involves its interaction with biological molecules through redox reactions. The compound can undergo redox cycling, generating reactive oxygen species that can damage cellular components. It may also inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,4-naphthoquinone: Lacks the sulfanyl group, making it less reactive in certain substitution reactions.
3-Sulfanyl-1,4-naphthoquinone: Lacks the amino group, affecting its biological activity and reactivity.
2-Amino-3-chloronaphthalene-1,4-dione: Contains a chlorine atom instead of a sulfanyl group, leading to different chemical properties and reactivity.
Uniqueness
2-Amino-3-sulfanylnaphthalene-1,4-dione is unique due to the presence of both amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-amino-3-sulfanylnaphthalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,14H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWUSQUHRUZOIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354494 | |
Record name | 2-amino-3-sulfanylnaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76148-76-0 | |
Record name | 2-amino-3-sulfanylnaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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